molecular formula C21H14F3NO3 B3036017 3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate CAS No. 338953-80-3

3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate

Cat. No.: B3036017
CAS No.: 338953-80-3
M. Wt: 385.3 g/mol
InChI Key: JXINLCUIEFMOJZ-UHFFFAOYSA-N
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Description

3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate is a complex organic compound with the molecular formula C21H14F3NO3 It is characterized by the presence of a benzoyl group, a dimethylpyridinyl moiety, and a trifluorobenzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4,6-dimethyl-2-pyridinyl with benzoyl chloride in the presence of a base to form the benzoylated intermediate. This intermediate is then reacted with 2,4,6-trifluorobenzenecarboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

(3-benzoyl-4,6-dimethylpyridin-2-yl) 2,4,6-trifluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NO3/c1-11-8-12(2)25-20(17(11)19(26)13-6-4-3-5-7-13)28-21(27)18-15(23)9-14(22)10-16(18)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXINLCUIEFMOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Benzoyl-4,6-dimethyl-2-pyridinyl 2,4,6-trifluorobenzenecarboxylate

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